molecular formula C10H7F3O4 B2800399 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid CAS No. 2171921-40-5

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid

Cat. No. B2800399
M. Wt: 248.157
InChI Key: PRKSAANDQBPDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTFB is a derivative of benzoic acid and is commonly used as a building block for the synthesis of other organic compounds.

Scientific Research Applications

Synthesis and Crystal Structures of Lanthanide 4-Benzyloxy Benzoates

This study focuses on the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, with an emphasis on how electron-releasing or electron-withdrawing substituents affect photophysical properties. The research found that an electron-releasing substituent on 4-benzyloxy benzoic acid enhances the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decrease it significantly (Sivakumar et al., 2010).

Chemico-Enzymatic Synthesis for Biologically Active Compounds

This paper discusses a chemico-enzymatic approach to synthesize optically active compounds from 4-(2,6-dimethylheptyl)benzoic acid. The study also examines the biological activity of its racemic forms, revealing that the (S)-configuration significantly decreases cholesterol levels in aorta cells (Gamalevich et al., 2015).

Methoxycarbonylation Catalysed by Palladium Complexes

This research explores the methoxycarbonylation of phenylethyne catalyzed by Pd/1,2-bis-(ditertiarybutylphosphinomethyl)benzene, resulting in linear products like methyl cinnamate with high activity and regioselectivity. The study reveals the formation of α,ω-diesters from terminal aliphatic alkynes through a cascade reaction sequence (Magro et al., 2010).

Hydroxyl-Assisted Carbonylation in Synthesis

This study demonstrates the methoxycarbonylation of alkenyltin derivatives using catalytic amounts of Pd(OAc)2 and Ph3As under specific conditions. The process, improved by using 1,4-benzoquinone and trifluoroacetic acid, is compatible with various functional groups and was applied in the synthesis of the antibiotic tubelactomicin A (Sommer & Fuerstner, 2016).

Crystalline Structure of Alkoxy-Substituted Benzoic Acids

This research presents the crystalline structures of alkoxy-substituted benzoic acids. The study focuses on understanding the molecular features influencing their crystalline architectures and how various interactions organize the molecules in different orientations (Raffo et al., 2014).

Kinetic Study of Metal Triflate Catalyzed Benzoylation

This paper examines the Friedel−Crafts benzoylation of anisole with benzoic anhydride in ionic liquids. The study develops a kinetic model and reveals the formation of a free acid catalyst through a complex exchange of ligands between the metal salt, benzoic anhydride, and the ionic liquids (Goodrich et al., 2006).

Novel Industrial Process Scale-Up

This study outlines the scalable and cost-effective industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

properties

IUPAC Name

4-methoxycarbonyl-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-17-9(16)6-3-2-5(8(14)15)4-7(6)10(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKSAANDQBPDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid

CAS RN

2171921-40-5
Record name 4-(methoxycarbonyl)-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.